6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The bromine atom at the 6-position of the benzo[d]azepine ring system introduces unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]azepines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: The primary product is 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 6-position enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: The parent compound without the bromine substitution.
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine imparts unique chemical properties such as increased reactivity in substitution reactions and enhanced binding affinity to molecular targets. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYTCBZAJDCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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